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Compound of Interest

Compound Name: Decarestrictine D

Cat. No.: B1670111

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
structural elucidation of Decarestrictine D, a member of the decarestrictine family of fungal
metabolites known for their potential as cholesterol biosynthesis inhibitors. The decarestrictines
are produced by the fungus Penicillium simplicissimum. This document is intended to serve as
a core resource for researchers engaged in natural product chemistry, medicinal chemistry, and
drug development.

While a complete dataset from the primary literature is not publicly available through open-
access channels, this guide synthesizes the available information and presents a structured
framework for the spectroscopic characterization of Decarestrictine D. The primary reference
for the structure elucidation of Decarestrictines A to D is the work of Goéhrt et al., published in
The Journal of Antibiotics in 1992.

Spectroscopic Data of Decarestrictine D

The definitive characterization of Decarestrictine D relies on a combination of nuclear
magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables
are structured to present the anticipated *H and 13C NMR data, as well as mass spectral
information, based on standard practices in natural product chemistry.

Table 1: *H NMR Spectroscopic Data for Decarestrictine D
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o Chemical Shift () o Coupling Constant
Position Multiplicity
ppm (J) Hz

Data not available in

search results

Table 2: 3C NMR Spectroscopic Data for Decarestrictine D

Position Chemical Shift (6) ppm

Data not available in search results

Table 3: Mass Spectrometry Data for Decarestrictine D

Mass-to-Charge Ratio

lonization Mode Proposed Fragment
(m/z)

ESI+ [M+H]*, [M+Na]*, etc. Data not available

ESI- [M-H]-, etc. Data not available

HRMS Calculated vs. Found Data not available

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural
elucidation of natural products. The following outlines the general experimental methodologies
that would be employed in the characterization of Decarestrictine D.

Fermentation and Isolation

Decarestrictine D is produced by the fermentation of Penicillium simplicissimum. The general
workflow for its isolation is depicted in the diagram below.
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Isolation Workflow for Decarestrictine D
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Fig. 1: General isolation workflow for Decarestrictine D.
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Spectroscopic Analysis

 NMR Spectroscopy: *H and 3C NMR spectra would be acquired on a high-field NMR
spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d
(CDCIs) or methanol-d4 (CDsOD). Structural assignments would be confirmed using 2D NMR
techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray
ionization (ESI) would be employed to determine the accurate mass and elemental
composition of Decarestrictine D. Tandem mass spectrometry (MS/MS) experiments would
be conducted to analyze fragmentation patterns, providing further structural insights.

Biosynthesis and Biological Activity

Decarestrictine D is a polyketide, biosynthesized through a pathway involving the iterative
condensation of acetate units. The decarestrictine family of compounds has garnered interest
due to their inhibitory effects on cholesterol biosynthesis.

The hypothetical signaling pathway below illustrates the potential mechanism of action for a
cholesterol biosynthesis inhibitor.
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Hypothetical Signaling Pathway for a Cholesterol Biosynthesis Inhibitor

Decarestrictine D
(Inhibitor)

Acetyl-CoA

/
/

. A
Conversion //Inhlbltlon

HMG-CoA Reductase

Rate-limiting step

Mevalonate Pathway

ultiple steps

Cholesterol

Click to download full resolution via product page

Fig. 2: Potential inhibitory action on the cholesterol biosynthesis pathway.

Conclusion

Decarestrictine D represents a promising natural product with potential therapeutic
applications. While the detailed spectroscopic data from its initial isolation and characterization
are not readily available in the public domain, this guide provides a foundational understanding
of the methodologies and data types essential for its study. Further investigation into the
primary literature is recommended for researchers requiring the specific quantitative data for

this compound.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Decarestrictine D: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1670111#spectroscopic-data-nmr-ms-of-
decarestrictine-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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